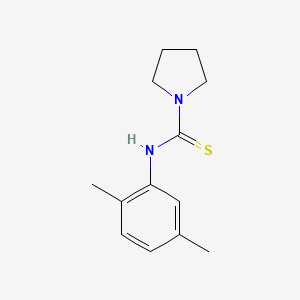
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide, also known as GW 5074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the benzamide family of compounds and has been shown to have inhibitory effects on various cellular processes. We will also explore its advantages and limitations for laboratory experiments and list potential future directions for research.
作用机制
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 exerts its inhibitory effects by binding to the ATP-binding site of the target protein kinase. This binding prevents the phosphorylation of downstream targets, leading to the inhibition of cellular processes. The exact mechanism of action of 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 on the MAPK pathway and CK2 is still under investigation.
Biochemical and Physiological Effects:
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One advantage of 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 is that it is a small molecule inhibitor, which makes it easier to study in laboratory experiments. It has also been shown to have high selectivity for its target protein kinases, which reduces the likelihood of off-target effects. However, one limitation of 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 is that it has poor solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
未来方向
There are several potential future directions for research on 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074. One area of interest is the development of more potent and selective inhibitors of the MAPK pathway and CK2. Another area of interest is the investigation of the potential therapeutic applications of 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 in various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 on its target protein kinases and to investigate its potential side effects in vivo.
合成方法
The synthesis of 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 is a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of p-anisidine with ethyl chloroformate to form an intermediate compound. This intermediate is then reacted with 2-methoxy-5-nitrobenzoyl chloride to form the desired compound, 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074. The final product is then purified using column chromatography to obtain a pure sample.
科学研究应用
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on various cellular processes, including the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell growth, differentiation, and survival, and dysregulation of this pathway has been implicated in various diseases, including cancer. 2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide 5074 has also been shown to have inhibitory effects on the protein kinase CK2, which is involved in various cellular processes, including cell cycle regulation and DNA repair.
属性
IUPAC Name |
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-9-3-5-11(12(16)7-9)15(19)17-13-8-10(18(20)21)4-6-14(13)22-2/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKANEUODTKJYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methoxy-5-nitrophenyl)-4-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-dimethyl-4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5886549.png)

![methyl N-[(4-bromophenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B5886560.png)

![4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5886572.png)
![3,4-dimethoxy-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886586.png)



![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5886626.png)

![4-bromo-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5886630.png)

![1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5886639.png)